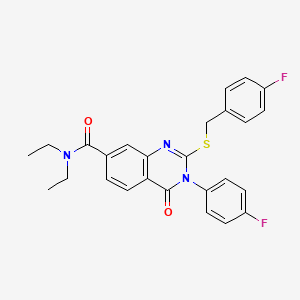
N,N-diethyl-2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-diethyl-2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H23F2N3O2S and its molecular weight is 479.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N,N-Diethyl-2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide, identified by its CAS number 1115332-26-7, is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and angiogenesis inhibition. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and comparisons with related compounds.
| Property | Value |
|---|---|
| Molecular Formula | C26H23F2N3O2S |
| Molecular Weight | 479.5 g/mol |
| CAS Number | 1115332-26-7 |
The biological activity of this compound is primarily attributed to its interaction with vascular endothelial growth factor receptor 2 (VEGFR-2). This compound has been shown to inhibit VEGFR-2 signaling pathways, which are crucial for angiogenesis—the formation of new blood vessels from existing ones. Inhibition of this pathway can effectively suppress tumor growth by limiting the blood supply to cancerous tissues.
In Vitro Studies
- VEGFR Inhibition : In vitro studies have demonstrated that this compound exhibits potent inhibition of VEGFR-2 with an IC50 value in the low micromolar range. For instance, a related study indicated that compounds with similar structures showed IC50 values as low as 0.03 μM for VEGFR-2 inhibition .
- Cell Viability : The compound was assessed for its effects on cell viability across various cancer cell lines. Results indicated a dose-dependent decrease in viability, suggesting significant anticancer potential. For example, compounds structurally related to this quinazoline derivative showed effective cytotoxicity against MCF-7 breast cancer cells with EC50 values around 1 μM .
In Vivo Studies
In vivo efficacy was evaluated using xenograft models. A notable study reported that a similar quinazoline derivative inhibited the growth of Calu-6 lung carcinoma xenografts by approximately 79% when administered at a dose of 100 mg/kg for 21 days . This highlights the potential therapeutic application of this compound in oncology.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is essential to compare it with other quinazoline derivatives:
| Compound Name | IC50 (μM) VEGFR-2 | EC50 (μM) Cell Viability |
|---|---|---|
| N,N-Diethyl Compound (CAS: 1115332-26-7) | ~0.03 | ~1 |
| Quinazoline Derivative A (related structure) | ~0.04 | ~1.6 |
| Quinazoline Derivative B | ~0.05 | >10 |
Case Studies and Research Findings
Several studies have explored the synthesis and biological activities of quinazoline derivatives, emphasizing their anticancer properties:
- Anticancer Activity : A study synthesized various quinazoline derivatives and evaluated their anticancer activities using MTT assays on multiple cancer cell lines including MDA-MB 231 and Calu-6. The findings revealed that specific substitutions on the quinazoline ring significantly enhanced anticancer efficacy .
- COX Inhibition : Some derivatives showed promising COX inhibitory activity, which is relevant given the role of COX enzymes in inflammation and cancer progression .
Properties
IUPAC Name |
N,N-diethyl-3-(4-fluorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O2S/c1-3-30(4-2)24(32)18-7-14-22-23(15-18)29-26(34-16-17-5-8-19(27)9-6-17)31(25(22)33)21-12-10-20(28)11-13-21/h5-15H,3-4,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTIKYYIARHDCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














